双(甲基环戊二烯基)镍(II)

描述

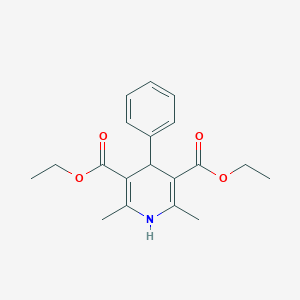

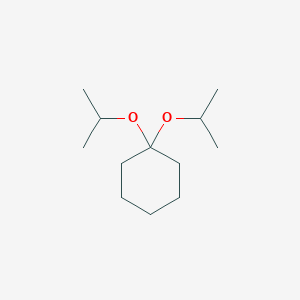

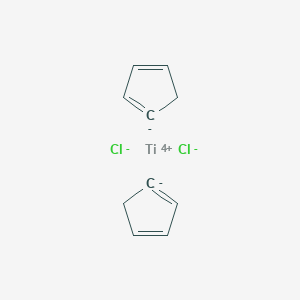

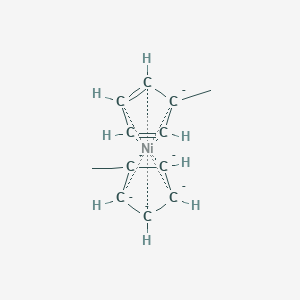

Bis(methylcyclopentadienyl)nickel(II), also known as 1,1’-Dimethylnickelocene, is a nickel catalyst with the linear formula Ni(C5H4CH3)2 . It has a molecular weight of 216.93 . It is a dark green to black moist crystalline solid or liquid .

Molecular Structure Analysis

The molecular structure of Bis(methylcyclopentadienyl)nickel(II) is represented by the formula Ni(C5H4CH3)2 . The InChI key is IHRNDXJDUYVDRB-UHFFFAOYSA-N .Chemical Reactions Analysis

Bis(methylcyclopentadienyl)nickel(II) is used as a reactant for the synthesis of nickel sandwich complexes, N-heterocyclic carbene complexes, and functionally substituted monocyclopentadienyl compounds .Physical And Chemical Properties Analysis

Bis(methylcyclopentadienyl)nickel(II) is a dark green to black moist crystalline solid or liquid . It has a melting point of 34-36°C and a boiling point of 85-90°C at 1 mmHg . It is not soluble in water .科学研究应用

Catalyst in Chemical Reactions

Bis(methylcyclopentadienyl)nickel(II) is often used as a catalyst in various chemical reactions . It’s particularly effective due to its unique properties, including its stability and reactivity .

Synthesis of Nickel Sandwich Complexes

This compound is used as a reactant for the synthesis of nickel sandwich complexes . These complexes have a wide range of applications in areas such as catalysis and materials science .

Synthesis of N-Heterocyclic Carbene Complexes

Bis(methylcyclopentadienyl)nickel(II) is also used in the synthesis of N-heterocyclic carbene complexes . These complexes are important in organometallic chemistry and have potential applications in catalysis .

Synthesis of Functionally Substituted Monocyclopentadienyl Compounds

This compound is a key reactant in the synthesis of functionally substituted monocyclopentadienyl compounds . These compounds have various applications in organic and inorganic chemistry .

Controlled Growth of Nickel Nanoparticles

Bis(methylcyclopentadienyl)nickel(II) is a volatile OMCVD precursor used for the controlled growth of nickel nanoparticles on silicon substrates . Metallic nickel nanoparticles embedded on silicon have potential uses in the manufacture of high-density storage media .

Generation of Nickel Oxide Thin Films

Nickel oxide thin films are generated via OMCVD in the presence of O2 or H2O2 using Bis(methylcyclopentadienyl)nickel(II) . These thin films have potential applications in various fields such as electronics and energy storage .

安全和危害

Bis(methylcyclopentadienyl)nickel(II) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .

未来方向

Bis(methylcyclopentadienyl)nickel(II) has potential applications in the manufacture of high-density storage media due to its role in the controlled growth of nickel nanoparticles on silicon substrates . It can also be used for the generation of nickel oxide thin films via OMCVD in the presence of O2 or H2O2 .

属性

IUPAC Name |

5-methylcyclopenta-1,3-diene;methylcyclopentane;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTZWSVNFREVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Ni-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11984644 | |

CAS RN |

1293-95-4 | |

| Record name | Nickelocene,1,1'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the limitations of using Bis(methylcyclopentadienyl)nickel(II) in achieving high-purity nickel deposits?

A1: While Bis(methylcyclopentadienyl)nickel(II) can be used to create nickel-containing materials, it often results in deposits with relatively low nickel content, typically around 10 atomic percent []. Attempts to increase the nickel content by introducing oxygen or hydrogen during deposition have been unsuccessful, leading to increased oxygen incorporation instead []. This limitation suggests that alternative precursors, such as tetrakis(trifluorophosphine)nickel(0), may be more suitable when higher nickel purity is desired [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。